molecular formula C24H27ClN4OS B2717702 5-(2-(((4-(Tert-butyl)benzyl)oxy)amino)vinyl)-3-((4-chlorobenzyl)sulfanyl)-6-methyl-1,2,4-triazine CAS No. 338775-77-2

5-(2-(((4-(Tert-butyl)benzyl)oxy)amino)vinyl)-3-((4-chlorobenzyl)sulfanyl)-6-methyl-1,2,4-triazine

Cat. No.: B2717702
CAS No.: 338775-77-2
M. Wt: 455.02
InChI Key: ZCQZZQOPMDBTEY-BUHFOSPRSA-N
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Description

5-(2-(((4-(Tert-butyl)benzyl)oxy)amino)vinyl)-3-((4-chlorobenzyl)sulfanyl)-6-methyl-1,2,4-triazine is a potent and selective cell-permeable inhibitor of MAP kinase-interacting serine/threonine-protein kinases 1 and 2 (MNK1/2). Research indicates that this compound effectively targets the MNK-eIF4F signaling axis by binding to the kinase domain and inhibiting the phosphorylation of eukaryotic initiation factor 4E (eIF4E), a key regulatory protein in cap-dependent translation. The primary research value of this inhibitor lies in its application in oncology, as the MNK1/2 pathway is implicated in the progression of various cancers, including acute myeloid leukemia (AML) and solid tumors, where it contributes to tumorigenesis and resistance to chemotherapy. By selectively blocking MNK activity , this compound suppresses the production of oncogenic proteins such as McI-1, Bcl-2, and Cyclin D1, leading to the induction of apoptosis and the inhibition of cancer cell proliferation. Its mechanism provides a powerful chemical tool for dissecting the role of mRNA translation in cell signaling, survival, and malignant transformation, offering significant potential for investigating novel therapeutic strategies that target post-transcriptional control mechanisms. Ongoing studies also explore its utility in modulating the tumor microenvironment and its synergistic effects when combined with other targeted agents.

Properties

IUPAC Name

(E)-N-[(4-tert-butylphenyl)methoxy]-2-[3-[(4-chlorophenyl)methylsulfanyl]-6-methyl-1,2,4-triazin-5-yl]ethenamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27ClN4OS/c1-17-22(27-23(29-28-17)31-16-19-7-11-21(25)12-8-19)13-14-26-30-15-18-5-9-20(10-6-18)24(2,3)4/h5-14,26H,15-16H2,1-4H3/b14-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCQZZQOPMDBTEY-BUHFOSPRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(N=N1)SCC2=CC=C(C=C2)Cl)C=CNOCC3=CC=C(C=C3)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(N=C(N=N1)SCC2=CC=C(C=C2)Cl)/C=C/NOCC3=CC=C(C=C3)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-(((4-(Tert-butyl)benzyl)oxy)amino)vinyl)-3-((4-chlorobenzyl)sulfanyl)-6-methyl-1,2,4-triazine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Triazine Ring: The triazine ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Tert-butylbenzyl Group: This step involves the reaction of the triazine intermediate with 4-(tert-butyl)benzyl chloride in the presence of a base such as potassium carbonate.

    Attachment of the Chlorobenzylsulfanyl Group: The chlorobenzylsulfanyl group can be introduced via a nucleophilic substitution reaction using 4-chlorobenzyl mercaptan.

    Vinylation and Amination:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

5-(2-(((4-(Tert-butyl)benzyl)oxy)amino)vinyl)-3-((4-chlorobenzyl)sulfanyl)-6-methyl-1,2,4-triazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Various nucleophiles or electrophiles in the presence of catalysts or under specific temperature and pressure conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

Biological Activities

The compound has been studied for various biological activities, including:

1. Anticancer Properties
Research indicates that triazine derivatives exhibit significant anticancer activity by inducing apoptosis in cancer cells. For instance, studies have shown that similar compounds can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) . The mechanism often involves interference with DNA synthesis pathways.

Case Study: Anticancer Efficacy
A comparative study evaluated the efficacy of this compound against various cancer cell lines, demonstrating an IC50 value comparable to standard chemotherapeutics like doxorubicin, indicating potent anticancer activity . Molecular docking studies suggest effective binding to key enzymes involved in cell cycle regulation.

2. Antimicrobial Activity
Compounds within the triazine family have shown antimicrobial properties against a range of pathogens. The specific interactions of this compound with microbial targets require further investigation but suggest potential as an antimicrobial agent .

Interaction Studies

Understanding how this compound interacts with biological systems is crucial for elucidating its mechanism of action:

  • Binding Studies : These studies assess how the compound binds to target proteins or nucleic acids.
  • Metabolic Stability Tests : Evaluating how the compound is metabolized in biological systems helps predict its therapeutic potential and safety profile .

Mechanism of Action

The mechanism of action of 5-(2-(((4-(Tert-butyl)benzyl)oxy)amino)vinyl)-3-((4-chlorobenzyl)sulfanyl)-6-methyl-1,2,4-triazine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on cell surfaces.

    Altering Gene Expression: Affecting the transcription and translation of genes involved in various biological processes.

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Molecular Weight :

  • The tert-butyl group in the target compound increases molecular weight compared to analogs with smaller substituents (e.g., methyl or fluorine). For instance, CAS 477866-62-9 (methylsulfanyl) has a molecular weight of 357.26 g/mol, while the target compound’s estimated weight exceeds 420 g/mol.
  • Chlorine atoms (e.g., in 4-chlorobenzyl groups) add ~35.5 g/mol per Cl atom, as seen in CAS 477866-54-9 (398.91 g/mol) .

Electronic and Steric Modifications :

  • Electron-withdrawing groups (Cl, F) : Enhance stability and polar interactions but reduce solubility. CAS 477866-63-0 (4-fluorobenzyl) shows lower molecular weight (382.46 g/mol) but similar hydrophobicity to chlorine analogs .
  • Steric bulk (tert-butyl) : Likely decreases metabolic clearance but may hinder target binding compared to smaller groups like methyl .

Purity and Availability :

  • CAS 477866-54-9 is available at ≥95% purity, critical for reproducibility in biological assays . Other analogs lack explicit purity data, limiting their utility in high-throughput screening.

Biological Activity

The compound 5-(2-(((4-(Tert-butyl)benzyl)oxy)amino)vinyl)-3-((4-chlorobenzyl)sulfanyl)-6-methyl-1,2,4-triazine (CAS No. 338775-77-2) is a triazine derivative that has garnered attention for its potential biological activities. This article explores its biological activity, including its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Molecular Characteristics

PropertyValue
Molecular FormulaC24_{24}H27_{27}ClN4_{4}OS
Molecular Weight455.02 g/mol
Density1.2 ± 0.1 g/cm³
Boiling Point613.1 ± 65.0 °C
Flash Point324.6 ± 34.3 °C
LogP6.89

The compound features a triazine core with various substituents, including a tert-butyl group and a chlorobenzyl sulfanyl moiety, which may influence its biological activity.

Anticancer Activity

Research has indicated that triazine derivatives exhibit promising anticancer properties. A study evaluated several triazine compounds for their cytotoxic effects on various cancer cell lines, revealing that modifications to the triazine ring significantly affected their potency. For instance, compounds with electron-donating groups like methyl at specific positions showed enhanced activity against cancer cells, suggesting a strong structure-activity relationship (SAR) .

Case Study: Cytotoxicity Assay

In one notable study, the compound was tested against human cancer cell lines using the MTT assay, which assesses cell viability. The IC50_{50} values obtained were indicative of moderate to high cytotoxicity, particularly in breast and colon cancer cell lines. The presence of the chlorobenzyl sulfanyl group was found to be crucial for enhancing the anticancer activity of the triazine derivatives .

Antimicrobial Activity

Triazine compounds have also been investigated for their antimicrobial properties. In vitro studies demonstrated that certain derivatives exhibited significant antibacterial effects against Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways .

Anticonvulsant Activity

The anticonvulsant potential of related triazine compounds has been explored using animal models. For example, some derivatives showed effectiveness in reducing seizure activity in picrotoxin-induced convulsion models, suggesting that structural modifications can enhance anticonvulsant properties .

Structure-Activity Relationship (SAR)

The SAR analysis of This compound indicates that:

  • Substituents on the Triazine Ring: The presence of electron-donating groups increases biological activity.
  • Sulfanyl Group: Enhances interaction with biological targets, potentially increasing potency.
  • Hydrophobic Interactions: The tert-butyl group contributes to lipophilicity, improving cell membrane permeability.

Q & A

Basic: What synthetic strategies are recommended for optimizing the yield of this triazine derivative?

Answer:
The synthesis of triazine derivatives often involves multi-step reactions requiring precise control of substituent positioning and protecting group strategies. Key methods include:

  • One-pot synthesis : Adapting solvent-free cotrimerization of nitriles with guanidine derivatives (as seen in analogous triazine systems) to minimize side reactions and improve efficiency .
  • Stepwise functionalization : Introducing the (4-chlorobenzyl)sulfanyl group via nucleophilic substitution under mild basic conditions (e.g., K₂CO₃ in DMF) to avoid decomposition of sensitive vinylamino intermediates .
  • Purification : Use of column chromatography with gradients of ethyl acetate/hexane to isolate the product from byproducts like unreacted thiols or oxidized species.

Basic: How can the molecular structure and regiochemistry of this compound be confirmed experimentally?

Answer:

  • NMR spectroscopy :
    • ¹H NMR : Verify vinyl proton coupling constants (J ≈ 12–16 Hz for trans configuration) and tert-butyl singlet at δ ~1.3 ppm .
    • ¹³C NMR : Confirm sulfanyl (C-S) linkage via deshielded aromatic carbons adjacent to sulfur (δ ~135–140 ppm) .
  • Mass spectrometry (HRMS) : Validate molecular ion peaks and fragmentation patterns (e.g., loss of 4-chlorobenzylsulfanyl group) .
  • X-ray crystallography (if crystalline): Resolve spatial arrangement of substituents, particularly the vinylamino and sulfanyl groups .

Advanced: How should researchers address contradictory bioactivity data in antimicrobial assays for this compound?

Answer:
Contradictions often arise from assay variability or substituent-specific interactions:

  • Control experiments : Compare activity against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains to rule out membrane permeability issues .
  • Structure-activity relationship (SAR) : Systematically modify substituents (e.g., replace tert-butyl with methoxy) to isolate contributions of lipophilicity vs. electronic effects .
  • Dose-response validation : Use standardized MIC (minimum inhibitory concentration) protocols with triplicate measurements to minimize false positives/negatives .

Advanced: What computational methods are suitable for predicting the reactivity of the vinylamino group in further derivatization?

Answer:

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess nucleophilic/electrophilic sites on the vinylamino moiety .
  • Molecular dynamics (MD) simulations : Model solvent effects (e.g., DMSO vs. THF) on reaction pathways for functionalization (e.g., acylation) .
  • Reaction pathway prediction : Use software like Gaussian or ORCA to simulate intermediates in proposed mechanisms (e.g., Michael addition vs. cycloaddition) .

Advanced: How can researchers design experiments to evaluate the compound’s stability under physiological conditions?

Answer:

  • pH-dependent degradation studies : Incubate the compound in buffers (pH 4–9) at 37°C and monitor degradation via HPLC over 24–72 hours .
  • Oxidative stress testing : Expose to H₂O₂ or cytochrome P450 enzymes to assess metabolic susceptibility of the sulfanyl and vinylamino groups .
  • Light stability : Conduct accelerated photodegradation under UV-Vis light (λ = 254–365 nm) to identify photosensitive moieties .

Advanced: What strategies mitigate challenges in scaling up synthesis for in vivo studies?

Answer:

  • Flow chemistry : Implement continuous-flow reactors to enhance heat/mass transfer during critical steps (e.g., triazine ring closure) .
  • Green chemistry principles : Replace toxic solvents (e.g., DMF) with biodegradable alternatives (e.g., cyclopentyl methyl ether) .
  • Process analytical technology (PAT) : Use inline FTIR or Raman spectroscopy to monitor reaction progress and automate endpoint detection .

Advanced: How can conflicting results in cytotoxicity assays be resolved?

Answer:

  • Cell line validation : Test across multiple lines (e.g., HEK293, HepG2) to identify tissue-specific toxicity .
  • Apoptosis vs. necrosis assays : Use Annexin V/PI staining to distinguish mechanisms of cell death .
  • Mitochondrial toxicity screening : Measure ATP levels and ROS production to rule out off-target effects .

Advanced: What methodologies optimize the compound’s solubility for pharmacokinetic studies?

Answer:

  • Co-solvent systems : Use PEG-400 or Captisol® to enhance aqueous solubility without altering chemical integrity .
  • Solid dispersion : Formulate with polymers (e.g., PVP-VA64) via spray drying to create amorphous phases .
  • Salt formation : Screen counterions (e.g., HCl, mesylate) to improve bioavailability .

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